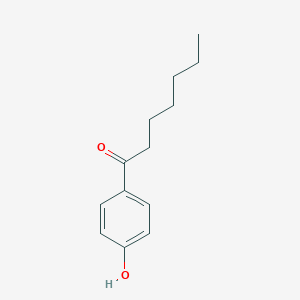










|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+](C1C=CC=CC=1)([O-])=O.[Al+3].[Cl-].[Cl-].[Cl-].[CH2:21]([C:27](Cl)=[O:28])[CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].Cl>>[C:27]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)(=[O:28])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26] |f:2.3.4.5|
|


|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Type
|
CUSTOM
|
|
Details
|
The contents of the reactor are stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
There are charged to a half-liter reactor 9.4 g
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled below 5° C
|
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture is stirred vigorously
|
|
Type
|
ADDITION
|
|
Details
|
there is added a solution of 15.5 g
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at ambient temperature for 12 hours
|
|
Duration
|
12 h
|
|
Type
|
ADDITION
|
|
Details
|
the mixture is poured in 100 g
|
|
Type
|
CUSTOM
|
|
Details
|
The organic fraction is removed by decantation
|
|
Type
|
WASH
|
|
Details
|
the aqueous fraction is washed twice with CCl4 (100 ml.)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic fractions are collected
|
|
Type
|
WASH
|
|
Details
|
washed three times with water (to neutrality)
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated under reduced pressure
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solution is dried over anhydrous Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized in benzene
|
|
Type
|
CUSTOM
|
|
Details
|
There are obtained 16.9 g
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCC)(=O)C1=CC=C(C=C1)O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |